D-ribo-Hexitol, 1,5-anhydro-3-deoxy-4,6-O-(phenylmethylene)-, 4-methylbenzoate, (R)-(9CI)

Description

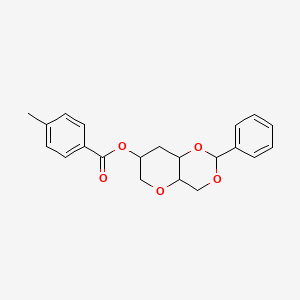

D-ribo-Hexitol, 1,5-anhydro-3-deoxy-4,6-O-(phenylmethylene)-, 4-methylbenzoate, (R)-(9CI) (CAS: 149312-19-6) is a chemically modified hexitol derivative. Its structure features a ribo-configured hexitol backbone with key modifications:

- 1,5-Anhydro ring formation: This creates a cyclic ether, enhancing rigidity and stability.

- 3-Deoxy configuration: Removal of the hydroxyl group at C3 reduces polarity and alters reactivity.

- 4,6-O-(Phenylmethylene) protection: A phenylmethylene acetal bridges C4 and C6, providing steric protection and influencing solubility .

- 4-Methylbenzoate ester: The C4 hydroxyl is esterified with a para-methylbenzoate group, introducing aromaticity and lipophilicity .

This compound is of interest in synthetic organic chemistry and materials science, particularly for studying carbohydrate derivatives and their applications in chiral auxiliaries or polymer additives.

Properties

IUPAC Name |

(2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-14-7-9-15(10-8-14)20(22)25-17-11-18-19(23-12-17)13-24-21(26-18)16-5-3-2-4-6-16/h2-10,17-19,21H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNQIKSKCVESCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2CC3C(COC(O3)C4=CC=CC=C4)OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxyl Group Protection

The initial step involves protecting the C4 and C6 hydroxyl groups using benzylidene (phenylmethylene) chemistry. This is achieved through acid-catalyzed ketal formation with benzaldehyde derivatives (e.g., benzaldehyde dimethyl acetal). The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electron-deficient carbonyl carbon, followed by ring closure to form the 4,6-O-(phenylmethylene) acetal.

Mechanistic Insight :

The use of acid catalysts (e.g., TsOH or HCl) ensures selective protection by protonating the hydroxyl groups, enhancing their nucleophilicity. The steric and electronic properties of the benzylidene group direct subsequent reactivity.

Deoxygenation at C3

Deoxygenation at the 3-position is critical for introducing the 3-deoxy moiety. Techniques include:

-

Barton decarboxylation : Conversion of a C3 hydroxyl group to a thioether intermediate, followed by elimination.

-

Radical-mediated processes : Use of tributyltin hydride (Bu₃SnH) or other radical initiators to remove the hydroxyl via a C-H abstraction pathway.

Challenges :

Regioselective deoxygenation is challenging due to the steric hindrance from the benzylidene group. Conditions must be optimized to avoid over-deoxygenation or side reactions.

Esterification at C2

The 2-O-4-methylbenzoate group is introduced via esterification using 4-methylbenzoyl chloride in the presence of a base (e.g., pyridine). This step requires mild conditions to preserve the benzylidene and anhydro linkages.

Reaction Mechanism :

Nucleophilic acyl substitution occurs at the C2 hydroxyl group, with the base deprotonating the hydroxyl to form an alkoxide intermediate. The reaction is driven to completion by the stability of the benzoate ester.

Formation of the 1,5-Anhydro Bridge

The final step involves acid-catalyzed dehydration to form the 1,5-anhydro bicyclic structure. The reaction typically employs a strong acid (e.g., H₂SO₄ or TsOH) in anhydrous solvents (e.g., dichloromethane or toluene).

Stereochemical Control :

The (R)-configuration at the anhydro bridge is achieved through careful control of reaction conditions. The transition state favors the formation of the more stable bicyclic structure, guided by steric and electronic factors.

Alternative Synthetic Approaches

While the core pathway remains consistent, variations in reagents and conditions have been explored:

Critical Analysis of Reaction Conditions

The success of the synthesis hinges on optimizing reaction parameters:

Temperature and Solvent Effects

Catalyst Selection

-

Acid catalysts : TsOH is preferred for its mild acidity and compatibility with carbonyl-containing substrates.

-

Base selection : Pyridine is ideal for esterification due to its ability to scavenge HCl without deprotonating sensitive intermediates.

Structural Validation and Purity Assessment

Post-synthesis characterization includes:

-

NMR spectroscopy : Confirmation of the 1,5-anhydro bridge via coupling constants (e.g., J₁,₅ ~ 3–5 Hz) and benzylidene aromatic signals.

-

Mass spectrometry : Molecular ion peak at m/z 354.4 (C₂₁H₂₂O₅) confirms the molecular formula.

-

Chiral resolution : Chiral HPLC or X-ray crystallography verifies the (R)-configuration.

Comparative Analysis of Analogues

Structural analogues differ in protecting groups and substituents, impacting reactivity and applications:

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phenylmethylene group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to control the reaction kinetics. Major products formed from these reactions include various substituted hexitols and benzoates.

Scientific Research Applications

Synthesis and Characterization

The synthesis of D-ribo-Hexitol involves several steps that typically include the formation of anhydro sugars and subsequent modifications to introduce phenylmethylene and benzoate groups. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have indicated that derivatives of D-ribo-Hexitol possess significant antimicrobial properties. For instance, compounds synthesized from D-ribo-Hexitol have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) of these compounds suggest their potential as future antimicrobial agents .

Anticancer Potential

Research has also explored the anticancer properties of D-ribo-Hexitol derivatives. Preliminary studies indicate that these compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by these compounds are under investigation to elucidate their therapeutic potential .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of D-ribo-Hexitol derivatives for their antimicrobial activities. The results showed that certain derivatives exhibited significant antibacterial activity with MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis. This suggests their potential use in developing new antibacterial therapies .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 7a | 12.5 | Pseudomonas aeruginosa |

| 9c | 25 | Candida albicans |

Study 2: Anticancer Activity

In another study focusing on the anticancer effects of D-ribo-Hexitol derivatives, researchers found that certain compounds led to a significant reduction in cell viability in cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity and suggested further exploration into their mechanisms of action .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The phenylmethylene and methylbenzoate groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

2.1.1. D-arabino-Hexitol, 1,5-anhydro-2-deoxy-4,6-O-[(R)-phenylmethylene]-, benzoate (CAS: 438216-14-9)

- Key differences: Stereochemistry: Arabino configuration (C2 hydroxyl orientation) vs. ribo configuration in the target compound. Substituents: Lacks the 3-deoxy group and uses a simple benzoate ester instead of 4-methylbenzoate. Molecular weight: 340.4 g/mol (vs. ~355.4 g/mol estimated for the target compound) .

1,3:2,4-Di-p-methylbenzylidene sorbitol (CAS: 54686-97-4)

- Key differences :

D-Glucitol, 1,3:2,4-bis-O-(phenylmethylene) (CAS: 19046-64-1)

- Key differences :

Physicochemical Properties

Biological Activity

D-ribo-Hexitol, 1,5-anhydro-3-deoxy-4,6-O-(phenylmethylene)-, 4-methylbenzoate, (R)-(9CI) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure with several functional groups that may contribute to its biological activity. The synthesis typically involves the modification of ribose derivatives through various organic reactions, including protection and deprotection steps to introduce the phenylmethylene and benzoate moieties.

Antiviral Activity

Recent studies have indicated that ribosides and their derivatives exhibit antiviral properties against various viruses, including Flaviviridae. In vitro assays demonstrated that compounds similar to D-ribo-Hexitol can inhibit viral replication effectively. For instance, a study showed that certain ribosides significantly reduced viral titers in cell cultures infected with SARS-CoV-2, suggesting a potential application in treating viral infections .

Antitumor Activity

D-ribo-Hexitol derivatives have also been investigated for their antitumor properties. Research indicates that compounds with structural similarities exhibit cytotoxic effects on various cancer cell lines. For example, a study highlighted that certain benzimidazole derivatives demonstrated significant antitumor activity by inhibiting cell proliferation in lung cancer cell lines . Although specific data on D-ribo-Hexitol's antitumor efficacy is limited, the structural framework suggests potential for similar activity.

Case Studies

-

Antiviral Efficacy Against SARS-CoV-2 :

- Study Design : The efficacy of D-ribo-Hexitol was evaluated in animal models infected with SARS-CoV-2.

- Results : Oral administration led to significant reductions in viral loads in nasal turbinates and lungs compared to control groups. The study employed statistical analyses such as ANOVA to validate findings .

- Cytotoxicity Assays :

Data Tables

Q & A

What are the key synthetic challenges in preparing D-ribo-Hexitol derivatives with phenylmethylene and methylbenzoate protective groups?

Basic Research Question

Synthesis of this compound requires precise control over stereochemistry and protective group strategies. The phenylmethylene group at the 4,6-O-positions and the 4-methylbenzoate ester introduce steric hindrance, complicating regioselective reactions. A validated approach involves:

- Stepwise protection : Use benzylidene acetal formation (e.g., via acid-catalyzed condensation of benzaldehyde derivatives with diols) .

- Selective deoxygenation : 3-Deoxy modification may require Barton-McCombie deoxygenation or radical-based methods to avoid side reactions .

- Esterification : 4-Methylbenzoate installation via acyl chloride under anhydrous conditions with DMAP catalysis .

Key Data : Typical yields for similar benzylidene-protected hexitols range from 50–70%, with purity confirmed by (e.g., benzylidene protons at δ 5.4–5.6 ppm) .

How can conflicting NMR data for stereoisomeric impurities in this compound be resolved?

Advanced Research Question

Discrepancies in NMR signals (e.g., overlapping anomeric protons or benzylidene resonances) arise from incomplete stereochemical control. To address this:

- Multi-spectral validation : Combine , DEPT-135, and 2D-COSY/HMBC to assign stereochemistry. For example, the 1,5-anhydro bridge can be confirmed via long-range coupling .

- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers. Retention times for similar compounds vary by 2–5 minutes under isocratic elution .

- X-ray crystallography : Resolve ambiguous configurations via single-crystal analysis, leveraging the compound’s crystalline tendency in ethanol/water .

What computational methods are recommended to predict the compound’s stability under varying pH conditions?

Advanced Research Question

The 4-methylbenzoate and benzylidene groups are pH-sensitive. Use:

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to identify hydrolysis-prone sites (e.g., benzylidene acetal cleavage at pH < 3) .

- MD simulations : Model solvation effects in aqueous buffers to predict aggregation or degradation pathways.

Experimental validation : Compare computational results with accelerated stability studies (40°C/75% RH for 4 weeks), monitoring degradation via LC-MS .

How can researchers optimize reaction conditions to minimize racemization during 4-methylbenzoate esterification?

Basic Research Question

Racemization at the (R)-configured anomeric center is a critical concern. Mitigation strategies include:

- Low-temperature reactions : Perform esterification at 0–5°C with slow addition of acyl chlorides .

- Catalyst selection : Use non-nucleophilic bases like 2,6-lutidine instead of pyridine to suppress base-induced epimerization .

- In situ monitoring : Track optical rotation changes during the reaction (e.g., using a polarimeter) to detect early racemization .

Data : For similar esters, enantiomeric excess (ee) >98% is achievable with optimized protocols .

What analytical techniques are most effective for characterizing the compound’s solid-state morphology?

Advanced Research Question

Solid-state properties (e.g., polymorphism, crystallinity) impact bioavailability and reactivity. Recommended methods:

- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data .

- DSC/TGA : Identify melting points (expected range: 140–160°C for similar benzylidene derivatives) and thermal decomposition profiles .

- SEM-EDS : Map surface elemental composition to detect inhomogeneities in benzoate distribution .

How should researchers address contradictory bioactivity data in enzyme inhibition assays?

Advanced Research Question

If the compound shows variable inhibition (e.g., conflicting IC values in α-glucosidase assays):

- Assay standardization : Control variables like DMSO concentration (<1% v/v) and pre-incubation time .

- Negative controls : Include substrate-only and enzyme-inactivated samples to rule out non-specific binding .

- Dose-response validation : Repeat assays with 8–12 concentration points to improve sigmoidal curve fitting .

What strategies are recommended for scaling up the synthesis without compromising yield?

Basic Research Question

Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

- Flow chemistry : Implement continuous-flow reactors for benzylidene protection steps to enhance heat control .

- Crystallization optimization : Use anti-solvent addition (e.g., hexane into ethanol) to improve crystal size and purity .

Data : Pilot-scale batches (100 g) of related compounds achieve 60–65% yield with >99% HPLC purity .

How can the compound’s metabolic stability be assessed in vitro?

Advanced Research Question

Design a tiered approach:

- Phase I metabolism : Incubate with liver microsomes (human/rat) and NADPH, monitoring degradation via LC-MS/MS .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms at 10 µM concentration .

- Stability in biological matrices : Spike the compound into plasma (37°C, 24 hr) and quantify recovery using a stable isotope internal standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.